[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid
Description
[(4-Oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid is a synthetic aryloxyacetic acid derivative featuring a chromen-4-one (coumarin) core substituted with a phenyl group at position 3 and an oxyacetic acid moiety at position 7. This compound belongs to a class of diuretics with uricosuric activity, designed to promote sodium excretion (natriuresis) and reduce uric acid levels . Its structure-activity relationship (SAR) has been extensively studied, revealing that substituents on the chromen ring and the nature of the acetic acid group critically influence pharmacological properties .
Properties
IUPAC Name |
2-(4-oxo-3-phenylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-13-15(8-12)22-9-14(17(13)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJQSYPGCJGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The most widely reported method for synthesizing [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid involves a Williamson ether synthesis (Figure 1). This two-step process begins with the alkylation of 7-hydroxy-4-oxo-3-phenylcoumarin using ethyl chloroacetate, followed by hydrolysis of the intermediate ester.
Step 1: Alkylation
7-Hydroxy-4-oxo-3-phenylcoumarin is reacted with ethyl chloroacetate in the presence of a base, typically potassium carbonate (K₂CO₃), in acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of ethyl chloroacetate:
$$
\text{Coumarin-OH} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3} \text{Coumarin-O-CH}2\text{COOEt} + \text{HCl}
$$
Key Conditions :
- Solvent: Anhydrous acetone or DMF
- Temperature: Reflux (56–80°C)
- Reaction Time: 6–12 hours
- Yield: 70–85%
Step 2: Ester Hydrolysis
The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative. Hydrolysis with sodium hydroxide (NaOH) in aqueous ethanol is preferred for its efficiency:
$$
\text{Coumarin-O-CH}2\text{COOEt} \xrightarrow{\text{NaOH, H}2\text{O/EtOH}} \text{Coumarin-O-CH}_2\text{COOH} + \text{EtOH}
$$
Optimization :
- NaOH Concentration: 2–5 M
- Temperature: 60–80°C
- Yield: 90–95%
Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction to directly couple the phenolic hydroxyl group with a protected acetic acid derivative. This method avoids the need for ester hydrolysis but requires expensive reagents:
$$
\text{Coumarin-OH} + \text{HOCH}2\text{COOR} \xrightarrow{\text{DEAD, PPh}3} \text{Coumarin-O-CH}2\text{COOR} \xrightarrow{\text{Hydrolysis}} \text{Coumarin-O-CH}2\text{COOH}
$$
Reagents :
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine (PPh₃)
- Solvent: Tetrahydrofuran (THF)
Advantages :
- Higher regioselectivity
- Mild reaction conditions (room temperature)
Disadvantages :
- Cost-prohibitive for industrial-scale synthesis
Industrial-Scale Production Optimization
Catalyst Selection
Industrial processes prioritize cost-effective catalysts. The use of potassium carbonate in Williamson synthesis is favored due to its low cost and high efficiency. For comparison:
| Catalyst | Solvent | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| K₂CO₃ | Acetone | 85 | 2.50 |
| NaH | DMF | 88 | 45.00 |
| Cs₂CO₃ | DMSO | 90 | 120.00 |
Solvent Recycling
To reduce environmental impact, industrial setups employ solvent recovery systems. Acetone is distilled and reused, achieving >90% recovery rates.
Analytical Characterization
Purity Assessment
Post-synthesis purification involves recrystallization from ethanol-water mixtures (3:1 v/v). Purity is verified via:
Spectroscopic Data
- IR (KBr) : 1720 cm⁻¹ (C=O, chromone), 1680 cm⁻¹ (C=O, acetic acid), 1250 cm⁻¹ (C-O-C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J=8.8 Hz, 1H, H-5), 7.65–7.50 (m, 5H, Ph), 6.90 (s, 1H, H-8), 4.70 (s, 2H, OCH₂CO).
Case Study: Pilot-Scale Synthesis
A 10 kg batch was synthesized using the Williamson method under the following conditions:
- Alkylation : 7-Hydroxy-4-oxo-3-phenylcoumarin (8.5 kg), ethyl chloroacetate (5.2 L), K₂CO₃ (12 kg), acetone (200 L), reflux (72°C, 8 h).
- Hydrolysis : Intermediate ester (11.4 kg), NaOH (4 M, 150 L), ethanol-water (1:1, 300 L), 75°C, 4 h.
Results :
- Final Yield: 78%
- Purity: 99.2% (HPLC)
- Cost per kg: $420 (materials + labor)
Chemical Reactions Analysis
Types of Reactions
[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various chromene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry
In the realm of chemistry, [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid serves as a valuable building block for synthesizing more complex molecules. It can be utilized to study reaction mechanisms and develop new synthetic pathways. The compound's reactivity can be explored through various chemical reactions, which are often mediated by enzymatic processes in biological systems.
Biology
The compound has shown promising biological activities, including:
- Antioxidant Properties : It exhibits the ability to scavenge free radicals, which is vital for mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains, suggesting its role as a natural antimicrobial agent.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to therapeutic potential in treating inflammatory diseases .
Medicine
Research is ongoing to explore the therapeutic applications of this compound, particularly in:
- Cancer Treatment : Its derivatives have been studied for their potential anticancer properties, with some compounds showing selective inhibition of tumor-associated enzymes.
- Infection Control : The compound's antimicrobial properties may be harnessed in developing treatments for bacterial infections .
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor in synthesizing various pharmaceuticals. Its unique structural features make it suitable for creating functionalized polymers and other advanced materials .
Comparative Analysis of Biological Activities
To further illustrate the unique properties of this compound compared to other compounds, the following table summarizes key activities and features:
| Compound | Structure Type | Key Activities | Unique Features |
|---|---|---|---|
| This compound | Chromone | Antioxidant, Antimicrobial | Specific hydroxyl and carboxylic groups |
| Quercetin | Flavonoid | Antioxidant, Anti-inflammatory | Broad spectrum activity |
| Luteolin | Flavonoid | Antioxidant, Anti-cancer | Potent against specific cancers |
| Apigenin | Flavonoid | Anti-cancer, Antioxidant | Neuroprotective effects |
This table highlights the distinct biological activities attributed to this compound, particularly its specific functional groups that confer unique advantages compared to other similar compounds .
Mechanism of Action
The mechanism of action of [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its chromene core structure .
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares the core structures, substituents, and functional groups of [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid and its analogs:
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Chromen-4-one | 3-phenyl, 7-oxyacetic acid | Acetic acid, ketone |
| Ethyl ester derivative (CAS 5897-05-2) | Chromen-4-one | 3-phenyl, 7-oxyethyl acetate | Ester, ketone |
| 4-Oxo-3-phenyl-4H-furo[2,3-h][1]benzopyran-8-carboxylic acid (6dd) | Furochromen-4-one | 3-phenyl, 8-carboxylic acid | Carboxylic acid, ketone |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | Chromen-2-one | 4-phenyl, 7-oxy(phenyl)acetic acid | Phenyl acetic acid, ketone |
| Coumarin Schiff bases (e.g., 4a–k) | Chromen-2-one | 7-oxyacetyl hydrazide derivatives | Hydrazide, ketone |
Mechanism and SAR Insights
- Acetic Acid vs. Carboxylic Acid : The presence of the acetic acid group at position 7 in the target compound is critical for uricosuric activity, as seen in compounds 6c–f, h, n, and x . Replacement with a carboxylic acid (e.g., 6dd) abolishes uricosuric effects, likely due to altered ionization or steric hindrance .
- Ester Derivatives : Ethyl esters (e.g., CAS 5897-05-2) may act as prodrugs, with ester hydrolysis releasing the active acetic acid form in vivo .
- Antioxidant Activity: Derivatives with phenolic or hydrazide groups (e.g., Schiff bases) exhibit radical-scavenging properties, highlighting the role of electron-donating substituents .
Antioxidant and Antimicrobial Potential
While the target compound lacks reported antioxidant activity, its structural analogs, such as coumarin Schiff bases (4a–k), show significant DPPH radical scavenging (IC₅₀: 12–45 μM) due to phenolic and hydrazide groups . These derivatives are also under investigation for antibacterial applications, though results are pending .
Biological Activity
[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid, a chromone derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. Similar compounds have been shown to bind with high affinity to multiple biological targets, modulating their activity and influencing various biochemical pathways. For instance, if this compound targets an enzyme involved in inflammation, it may alter the inflammatory response significantly.
Key Targets
- Enzymes : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been observed, which are crucial in inflammatory processes.
- Receptors : Potential interactions with receptors involved in cancer cell proliferation and apoptosis have been noted, suggesting a dual role in cancer therapy.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Studies have shown moderate to significant antibacterial and antifungal activities against various strains, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Exhibited antifungal activity against common pathogenic fungi.
A comparative analysis of antimicrobial activity is presented in the following table:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Compound A | E. coli | 15 | C. albicans | 12 |
| Compound B | S. aureus | 18 | A. niger | 10 |
| Compound C | P. aeruginosa | 14 | T. rubrum | 11 |
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The results indicated that certain derivatives induce significant cytotoxicity by promoting apoptosis and causing DNA fragmentation in cancer cells. The following findings summarize the cytotoxic effects:
Case Study Findings
- Cytotoxicity Assessment : Compounds were tested using the MTT assay, revealing selective cytotoxicity against cancer cells while sparing normal fibroblasts.
- Mechanism of Action : The most active compounds down-regulated anti-apoptotic genes (e.g., Bcl-2) while up-regulating pro-apoptotic genes (e.g., P53), indicating a potential mechanism for inducing cell death .
Research Applications
The compound has several applications across different fields:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Its derivatives are being explored as potential antimicrobial and anticancer agents.
- Medicine : Ongoing research aims to establish its therapeutic potential against bacterial infections and various cancers.
- Industry : Employed in developing new materials and pharmaceuticals.
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to assess significance. For high-throughput data, employ machine learning algorithms (e.g., random forest) to identify activity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
